N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0707595
InChI: InChI=1S/C23H28N2O4/c1-23(2,3)22(27)25-10-6-7-15-11-17(8-9-20(15)25)24-21(26)16-12-18(28-4)14-19(13-16)29-5/h8-9,11-14H,6-7,10H2,1-5H3,(H,24,26)
SMILES: CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Molecular Formula: C23H28N2O4
Molecular Weight: 396.5 g/mol

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide

CAS No.:

Cat. No.: VC0707595

Molecular Formula: C23H28N2O4

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide -

Specification

Molecular Formula C23H28N2O4
Molecular Weight 396.5 g/mol
IUPAC Name N-[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide
Standard InChI InChI=1S/C23H28N2O4/c1-23(2,3)22(27)25-10-6-7-15-11-17(8-9-20(15)25)24-21(26)16-12-18(28-4)14-19(13-16)29-5/h8-9,11-14H,6-7,10H2,1-5H3,(H,24,26)
Standard InChI Key KDZYZNLVBCSEBA-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Canonical SMILES CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator